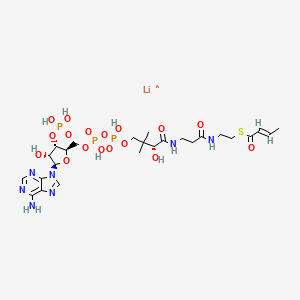
Inosine 2',3',5'-triacetate
Übersicht
Beschreibung
Synthesis Analysis
Inosine, when acetylated with acetic anhydride in the presence of acetyl chloride, predominantly yields an acetylated nucleoside, alongside cleavage products such as hypoxanthine. The reaction showcases a considerable yield of the acetylated product, indicating a successful acetylation process that produces inosine 2',3',5'-triacetate among other derivatives (Beránek & Hr̆ebabecký, 1976). Another approach involves using inosine as a starting material to synthesize anticancer intermediates, demonstrating the compound's versatility and applicability in pharmaceutical synthesis (Shao Guo-quan, 2008).
Molecular Structure Analysis
The molecular structure of inosine 2',3',5'-triacetate derivatives, such as those with bromine substitutions, has been analyzed through single-crystal X-ray diffraction methods. These studies reveal that modifications like bromine and acetyl substitutions significantly impact the compound's molecular conformation and interactions, which are crucial for understanding its chemical behavior and potential applications (Mande, Lalitha, Ramakumar, & Viswamitra, 1992).
Chemical Reactions and Properties
Inosine derivatives engage in various chemical reactions, including acetylation, which leads to the formation of inosine 2',3',5'-triacetate. These reactions are instrumental in synthesizing nucleoside analogues and derivatives for research and therapeutic applications. The process of acetylation and subsequent reactions underline the compound's chemical versatility and utility in broader chemical syntheses (Beránek & Hr̆ebabecký, 1976).
Physical Properties Analysis
The physical properties of inosine 2',3',5'-triacetate derivatives, including solubility and crystalline structure, are affected by their molecular modifications. For instance, the introduction of acetyl and bromine groups modifies the ribose puckers, influencing the compound's physical state and solubility. These properties are crucial for the compound's application in various scientific and industrial processes (Mande, Lalitha, Ramakumar, & Viswamitra, 1992).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives of Inosine : Inosine, when acetylated, can afford acetylated nucleosides along with cleavage products, useful in the synthesis of various nucleoside derivatives (Beránek & Hřebabecký, 1976).
Building Blocks for Lipophilic Oligonucleotides : Novel phosphoramidite building blocks for lipophilic oligonucleotides have been synthesized using inosine, indicating its role in oligonucleotide modification (Köstler & Rosemeyer, 2009).
Conversion to Other Nucleosides : Inosine derivatives have been utilized in the synthesis of various modified purine nucleosides, contributing to the broader field of nucleoside chemistry (Robins & Uznański, 1981).
Inosine in Ischemic Brain Injury : Inosine exhibits protective effects against cerebral ischemia in rats, highlighting its potential therapeutic applications (Shen et al., 2005).
Inosine Derivatives in Acetal Synthesis : Inosine has been used in the improved preparation of acetals, indicating its role in carbohydrate chemistry (Pradilla et al., 1990).
Inhibitory Mechanisms of Azapyrimidine Nucleosides : Inosine derivatives have been studied for their inhibitory mechanisms in biological systems, suggesting their potential in drug development (Čihák et al., 1985).
Applications in Anticancer Research : Inosine has been used in the synthesis of anticancer intermediates, highlighting its importance in medicinal chemistry (Guo-quan, 2008).
Calcium Signaling in Cardiac Myocytes : Inosine derivatives, specifically inositol trisphosphate, play a crucial role in calcium signaling in cardiac myocytes, indicating their significance in cardiac physiology and pathology (Kockskämper et al., 2008).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Zukünftige Richtungen
Future preclinical and clinical trials are needed to assess the safety and adverse effects associated with long-term use of inosine or inosine-related enzyme modulation . To date, there is limited information on the molecular mechanisms through which inosine exerts its biological functions as a signaling mediator .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEQTFDQPJQUJM-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309735 | |
| Record name | 2′,3′,5′-Tri-O-acetylinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5'-Tri-O-acetylinosine | |
CAS RN |
3181-38-2 | |
| Record name | 2′,3′,5′-Tri-O-acetylinosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3181-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inosine 2',3',5'-triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003181382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2′,3′,5′-Tri-O-acetylinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inosine 2',3',5'-triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)
![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)
![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)


